molecular formula C14H16N2O4 B014263 N-(Methoxycarbonyl)-l-tryptophan methyl ester CAS No. 58635-46-4

N-(Methoxycarbonyl)-l-tryptophan methyl ester

Cat. No.: B014263
CAS No.: 58635-46-4
M. Wt: 276.29 g/mol
InChI Key: IYEKFSMKXYQRLC-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Methoxycarbonyl)-l-tryptophan methyl ester is a derivative of tryptophan, an essential amino acid This compound is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom of the tryptophan molecule and a methyl ester group at the carboxyl end

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methoxycarbonyl)-l-tryptophan methyl ester typically involves the protection of the amino group of tryptophan followed by esterification of the carboxyl group. One common method involves the use of methoxycarbonyl chloride to protect the amino group, followed by methylation of the carboxyl group using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as the protection of functional groups, esterification, and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(Methoxycarbonyl)-l-tryptophan methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the original tryptophan .

Scientific Research Applications

N-(Methoxycarbonyl)-l-tryptophan methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Methoxycarbonyl)-l-tryptophan methyl ester involves its interaction with specific molecular targets. The methoxycarbonyl and methyl ester groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(Methoxycarbonyl)-d-tryptophan methyl ester
  • N-(Methoxycarbonyl)-l-phenylalanine methyl ester
  • N-(Methoxycarbonyl)-l-tyrosine methyl ester

Uniqueness

N-(Methoxycarbonyl)-l-tryptophan methyl ester is unique due to its specific structure, which combines the properties of tryptophan with the protective methoxycarbonyl and methyl ester groups. This combination enhances its stability and reactivity compared to other similar compounds .

Biological Activity

N-(Methoxycarbonyl)-L-tryptophan methyl ester is a derivative of the essential amino acid L-tryptophan, which plays a crucial role in various biological processes. This compound has garnered attention due to its potential therapeutic applications, particularly in neuropharmacology and immunology. The following sections will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of L-tryptophan with methanol in the presence of acetyl chloride. This reaction yields the methyl ester, which can then undergo further modifications to enhance its biological activity. The structure includes an indole ring characteristic of tryptophan, which contributes to its reactivity and interaction with biological systems.

  • Serotonin Precursor : As a tryptophan derivative, this compound may serve as a precursor for serotonin synthesis. Serotonin is involved in mood regulation, sleep cycles, and gastrointestinal function.
  • Immunomodulatory Effects : Research indicates that tryptophan derivatives can influence immune responses by modulating cytokine production and T-cell activation.
  • Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially through antioxidant mechanisms or by enhancing neurotrophic factors.

Pharmacological Effects

  • Antidepressant Activity : Some studies have shown that tryptophan derivatives can alleviate symptoms of depression by increasing serotonin levels in the brain.
  • Anti-inflammatory Effects : this compound has demonstrated potential in reducing inflammation in various models, possibly by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : There is emerging evidence that tryptophan derivatives may inhibit cancer cell proliferation through various pathways, including apoptosis induction.

Case Studies and Research Findings

StudyFindings
Bourne et al. (2024)Demonstrated the synthesis of novel tryptophan derivatives with potential biological activity, highlighting their role as substrates for enzymatic reactions involved in neurotransmitter synthesis .
Bellmaine et al. (2020)Reviewed metabolic pathways involving tryptophan and its derivatives, emphasizing their importance in producing neuroactive compounds like serotonin and melatonin .
ResearchGate Study (2024)Investigated the thermal decomposition mechanisms of tryptophan methyl esters, providing insights into their stability and potential applications as pharmaceutical agents .

Comparative Analysis of Tryptophan Derivatives

CompoundBiological ActivityMechanism
L-TryptophanPrecursor for serotoninNeurotransmitter synthesis
This compoundAntidepressant, anti-inflammatoryModulation of immune response
5-Hydroxy-L-tryptophanSerotonin synthesis enhancerDirect serotonin precursor

Properties

IUPAC Name

methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-19-13(17)12(16-14(18)20-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15H,7H2,1-2H3,(H,16,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEKFSMKXYQRLC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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